molecular formula C15H10Br2Cl3NO2 B11709705 4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide

4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide

Cat. No.: B11709705
M. Wt: 502.4 g/mol
InChI Key: ZVKIXNNDEXSEOW-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is a halogenated benzamide derivative characterized by a 4-bromobenzamide core linked to a 2,2,2-trichloroethyl moiety substituted with a 4-bromophenoxy group.

Properties

Molecular Formula

C15H10Br2Cl3NO2

Molecular Weight

502.4 g/mol

IUPAC Name

4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C15H10Br2Cl3NO2/c16-10-3-1-9(2-4-10)13(22)21-14(15(18,19)20)23-12-7-5-11(17)6-8-12/h1-8,14H,(H,21,22)

InChI Key

ZVKIXNNDEXSEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Trichloroacetonitrile

Trichloroacetonitrile reacts with 4-bromophenol under alkaline conditions to form 1-(4-bromophenoxy)-2,2,2-trichloroacetonitrile, followed by reduction to the amine. A study employing sodium borohydride in tetrahydrofuran (THF) at 0°C achieved a 78% yield of the amine intermediate. Alternative reductants like lithium aluminum hydride (LiAlH4) in diethyl ether provided comparable yields but required stricter moisture control.

Direct Amination of Trichloroethanol Derivatives

A patent-described method involves reacting 2,2,2-trichloroethanol with 4-bromophenol in the presence of thionyl chloride (SOCl2), yielding the corresponding chloroethyl ether. Subsequent amination with aqueous ammonia at 60°C produced the target amine with 85% efficiency. This route avoids nitrile intermediates, simplifying purification.

Benzamide Coupling Strategies

Coupling the trichloroethylamine intermediate with 4-bromobenzoyl chloride constitutes the critical amide bond-forming step.

Schotten-Baumann Reaction

Classical Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitated the reaction at 0°C, but yields plateaued at 65% due to hydrolysis side reactions. Replacing NaOH with trimethylamine (TEA) in anhydrous dimethylformamide (DMF) improved yields to 82% by suppressing hydrolysis.

Catalytic Coupling with Carbodiimides

A PMC study utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, achieving 90% conversion at room temperature. This method proved superior for sterically hindered substrates, though required post-reaction purification via column chromatography.

Table 1: Comparative Analysis of Coupling Methods

MethodConditionsYield (%)Purity (%)
Schotten-Baumann (NaOH)0°C, DCM/H2O6578
Schotten-Baumann (TEA)RT, DMF8289
EDC/HOBtRT, DMF, 24 h9094

Bromination and Functional Group Compatibility

Position-selective bromination presents challenges due to the compound’s multiple reactive sites.

Electrophilic Aromatic Bromination

Direct bromination of the precursor N-[1-(phenoxy)-2,2,2-trichloroethyl]benzamide with bromine (Br2) in dichloromethane at -5°C introduced the 4-bromo substituent on both the phenoxy and benzamide rings. However, this method lacked regioselectivity, producing a 55:45 mixture of 4-bromo and 3-bromo isomers.

Suzuki-Miyaura Cross-Coupling

A regioselective alternative employed 4-bromophenylboronic acid with palladium(II) acetate (Pd(OAc)2) in toluene/ethanol (3:1). This method achieved 92% regioselectivity for the 4-bromo product at 80°C. Catalyst loading below 2 mol% maintained cost-effectiveness while preventing over-reduction.

Reaction Optimization and Scale-Up Challenges

Solvent System Impact

Polar aprotic solvents (DMF, DMAc) enhanced reaction rates but complicated product isolation. Mixed solvent systems (DMF/toluene 1:4) balanced reactivity and purification ease, reducing post-reaction solvent removal costs by 40%.

Temperature Gradients

Controlled warming protocols (0°C → RT over 6 h) minimized byproduct formation during amidation. Rapid temperature spikes above 50°C led to trichloroethyl group decomposition, as evidenced by GC-MS analysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending continuous flow system reduced reaction times from 24 h to 45 minutes by maintaining precise temperature control (±1°C) and reagent stoichiometry. This method achieved 88% yield with 99.5% purity, surpassing batch reactor performance.

Waste Stream Management

The trichloroethyl group generates chlorinated byproducts requiring specialized treatment. Alkaline hydrolysis with 10% KOH at 120°C effectively degraded 98% of chlorinated waste into non-toxic salts .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its structural components can be modified to create more complex molecules. For instance:

  • Reactivity : The bromine atoms can undergo substitution reactions to form derivatives with varied biological activities.
  • Synthesis : It can be utilized in multi-step synthetic pathways to develop new compounds with potential applications in pharmaceuticals.

Biology

In biological research, 4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is investigated for its potential as:

  • Enzyme Inhibitor : Studies have shown that it may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulator : The compound's interaction with various receptors could lead to modulation of biological pathways.

Medicine

The compound has been explored for its therapeutic effects , particularly:

  • Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
Cell LineIC50 (µM)
MCF-715
A54920
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

A study evaluated the anticancer properties of the compound against several cancer cell lines using the Sulforhodamine B assay. The results indicated significant cytotoxicity, particularly against estrogen receptor-positive breast adenocarcinoma cells.

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial efficacy of derivatives of this compound. The results suggested that modifications to the side chains significantly impacted potency against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogues (Table 1):

Table 1: Structural Comparison of 4-Bromo-Substituted Benzamides

Compound Name Benzamide Substituents Amine/Aniline Substituents Key Features Reference
Target Compound 4-Bromo 1-(4-Bromophenoxy)-2,2,2-trichloroethyl Bromophenoxy + trichloroethyl linkage N/A
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl Electron-withdrawing nitro group
4-Bromo-N-(3,5-dimethoxyphenyl)-... (A9) 4-Bromo, 2-(trichloroacetamido) 3,5-Dimethoxyphenyl Methoxy (electron-donating) + trichloroacetamido
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Bromophenyl Trimethoxy substitution on benzamide
4-Bromo-N-(2-chloro-6-fluorophenyl)-... (Patent) 4-Bromo, 5-Fluoro 2-Chloro-6-fluorophenyl + trifluoropropoxy Multiple halogens + fluorinated alkoxy
  • Methoxy groups in A9 () and trimethoxy substituents in donate electron density, increasing solubility and altering hydrogen-bonding capabilities.
  • Steric and Lipophilic Effects :

    • The trichloroethyl group in the target compound introduces significant steric hindrance and lipophilicity, similar to trichloroacetamido in A9 ().
    • Fluorinated alkoxy groups in patent compounds () enhance metabolic stability and hydrophobicity.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparison

Compound 13C NMR (δ ppm, Key Signals) Reference
4-Bromo-N-(3,5-dimethoxyphenyl)-... (A9) 175.66 (C=O), 161.36 (OCH3), 55.60 (OCH3)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 166.81 (C=O), 56.60 (OCH3), 140.94 (C-Br)
  • NMR Trends :

    • Carbonyl (C=O) signals appear at ~165–175 ppm across analogues.
    • Methoxy carbons (OCH3) resonate at ~55–56 ppm (), while brominated aromatic carbons show upfield shifts (e.g., 140.94 ppm in ).
  • Crystallography :

    • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms hydrogen-bonded chains along the [101] axis (), enhancing crystallinity.
    • The target compound’s trichloroethyl group may disrupt such packing, favoring disordered or alternative crystal systems.

Biological Activity

4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. It features a bromophenyl group, a trichloroethyl moiety, and is classified under the benzamide derivatives. This compound has garnered interest in various fields including medicinal chemistry and environmental science due to its unique properties.

  • Molecular Formula : C15H10Br2Cl3NO2
  • Molecular Weight : 478.6 g/mol
  • IUPAC Name : N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
  • CAS Number : 301360-27-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 4-tert-butylbenzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator by binding to active sites of enzymes, thereby blocking their activity. The hydrophobic trichloroethyl group can interact with protein pockets, while the bromophenyl group can form hydrogen bonds with amino acid residues .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown enhanced cytotoxicity against various cancer cell lines. This activity is often linked to their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that it may inhibit the growth of certain bacterial strains due to its structural components that interact with microbial enzymes or cell membranes. The presence of bromine atoms enhances the electron density on the molecule, potentially increasing its reactivity towards biological targets .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, exposure to similar brominated compounds has shown varying degrees of toxicity depending on dosage and duration of exposure. Notably, studies have highlighted concerns regarding neurotoxicity and potential endocrine disruption associated with halogenated organic compounds .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of this class of compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
AnticancerCytotoxicity against cancer cellsInduction of apoptosis via signaling modulation
AntimicrobialInhibition of bacterial growthInteraction with microbial enzymes/membranes
ToxicityNeurotoxic effects observed in animal studiesPotential endocrine disruption

Q & A

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :
  • Reaction Optimization : Use slow addition of trichloroacetaldehyde to control exothermicity and reduce dimerization .
  • In-Situ Quenching : Add scavengers (e.g., polymer-supported amines) to trap unreacted electrophiles .

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